molecular formula C19H25NO2 B13795113 3-Diethylaminopropyl 2-naphthalen-1-ylacetate CAS No. 5437-28-5

3-Diethylaminopropyl 2-naphthalen-1-ylacetate

Cat. No.: B13795113
CAS No.: 5437-28-5
M. Wt: 299.4 g/mol
InChI Key: OHHVOYGWFDRAHD-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl 2-naphthalen-1-ylacetate: is an organic compound with the molecular formula C19H25NO2 It is a derivative of naphthalene and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a naphthalen-1-ylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate typically involves the esterification of 1-naphthaleneacetic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, 3-(diethylamino)propyl 2-naphthalen-1-ylacetate can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-(diethylamino)propylamine: This compound shares the diethylamino and propyl groups but lacks the naphthalen-1-ylacetate moiety.

    1-naphthaleneacetic acid: This compound contains the naphthalene ring and acetic acid group but lacks the diethylamino and propyl groups.

Uniqueness: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is unique due to the combination of its structural features, which allow for diverse chemical reactivity and biological interactions. The presence of both the diethylamino group and the naphthalene ring provides a versatile platform for various applications in research and industry.

Properties

CAS No.

5437-28-5

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-(diethylamino)propyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C19H25NO2/c1-3-20(4-2)13-8-14-22-19(21)15-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12H,3-4,8,13-15H2,1-2H3

InChI Key

OHHVOYGWFDRAHD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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